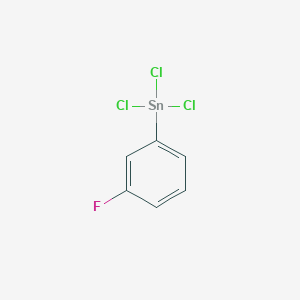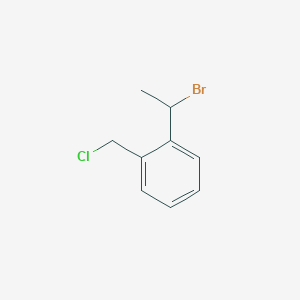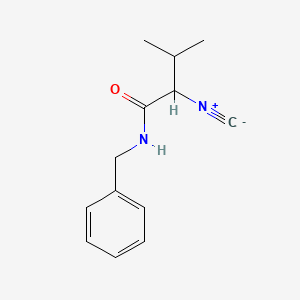
N-Benzyl-2-isocyano-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-isocyano-3-methylbutanamide is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity due to the presence of the isocyano group (-N≡C)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isocyano-3-methylbutanamide typically involves the reaction of benzylamine with 2-isocyano-3-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-isocyano-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl isocyanate and other isocyanate derivatives.
Reduction: Benzylamine and other primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-isocyano-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-isocyano-3-methylbutanamide involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-amino-3-methylbutanamide: Similar structure but with an amino group instead of an isocyano group.
N-Benzyl-2-acetamido-3-methylbutanamide: Contains an acetamido group, differing in reactivity and applications.
Uniqueness
N-Benzyl-2-isocyano-3-methylbutanamide is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to its amino and acetamido counterparts. This uniqueness makes it valuable in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
63348-63-0 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-benzyl-2-isocyano-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-10(2)12(14-3)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
BIKYIAMCDRMJHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


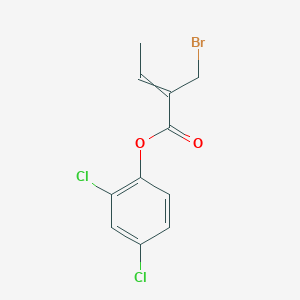
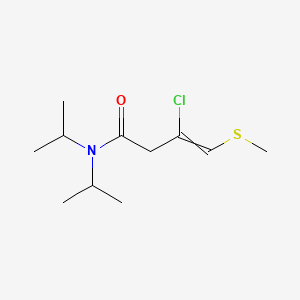
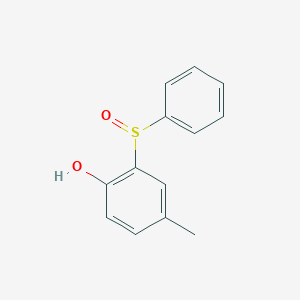

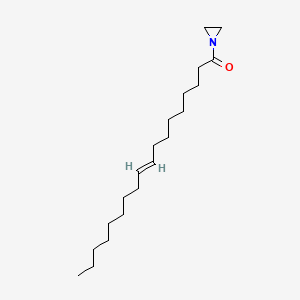
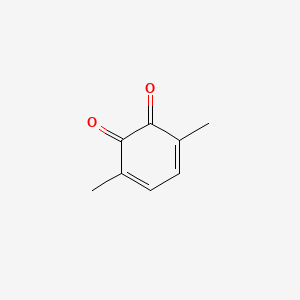
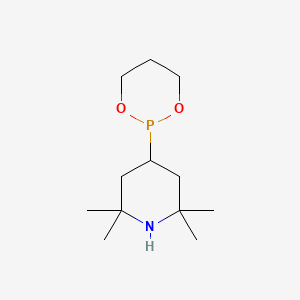
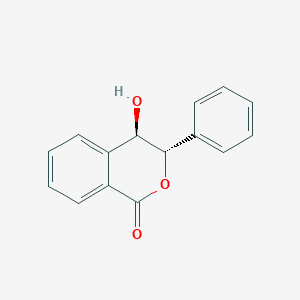

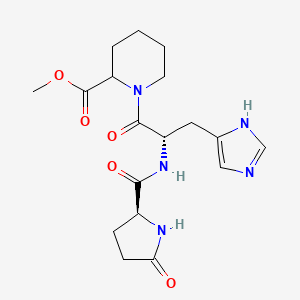
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)

